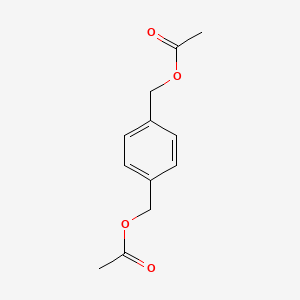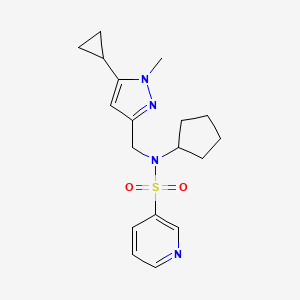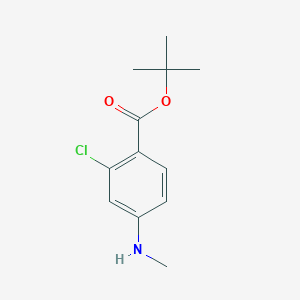
2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2N3. It is characterized by the presence of an imidazole ring substituted with a phenyl group and an ethylamine chain. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as glyoxal and ammonia, in the presence of a catalyst.
Phenyl Substitution: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base to facilitate the reaction.
Attachment of the Ethylamine Chain: The ethylamine chain is attached through a nucleophilic substitution reaction, where an ethylamine derivative reacts with the imidazole ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro- or halogen-substituted phenyl derivatives
科学的研究の応用
2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function .
類似化合物との比較
Similar Compounds
- 2-(5-methyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride
- 2-(5-ethyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride
- 2-(5-phenyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
Uniqueness
2-(5-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride is unique due to the presence of the phenyl group, which enhances its ability to participate in π-π interactions and increases its lipophilicity. This structural feature distinguishes it from other similar compounds and contributes to its specific biological and chemical properties .
特性
IUPAC Name |
2-(5-phenylimidazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-7-14-9-13-8-11(14)10-4-2-1-3-5-10;;/h1-5,8-9H,6-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQKOLDJVCNOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN2CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)


![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)

![2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)
